Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Description
Properties
IUPAC Name |
methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O4/c1-20-10(19)8-4-7(21-5-11(13,14)15)2-3-9(8)22-6-12(16,17)18/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMXTGWAYICZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate typically involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction proceeds through esterification, where the hydroxyl groups of the benzoic acid react with the trifluoroethanol to form the desired product . The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Hydrolysis to 2,5-Bis(2,2,2-Trifluoroethoxy)Benzoic Acid
Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate undergoes hydrolysis under alkaline conditions to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a precursor for flecainide synthesis.
Mechanism :
- Step 1 : Alkaline hydrolysis cleaves the methyl ester group.
- Step 2 : Oxidative workup (H₂O₂/NaOH) ensures complete conversion to the benzoic acid .
Conversion to Acid Chloride
The benzoic acid derived from hydrolysis is activated to its acid chloride for subsequent amide bond formation.
Key Reaction :
Amide Formation with 2-(Aminomethyl)Piperidine
The acid chloride reacts with 2-(aminomethyl)piperidine to form flecainide’s benzamide core.
| Conditions | Molar Ratio | Yield | Purity | Source |
|---|---|---|---|---|
| Dichloromethane, 20–25°C, 12h | 1:1.15 | 85% | >99% | |
| Triethylamine, RT, 6h | 1:1.2 | 78% | 98% |
Side Note : Excess base (e.g., triethylamine) neutralizes HCl, driving the reaction forward .
Friedel-Crafts Acylation
The ester participates in Friedel-Crafts reactions to introduce acyl groups into aromatic systems.
| Catalyst | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| AlCl₃ | 1,4-Bis(trifluoroethoxy)benzene | 2,5-Bis(trifluoroethoxy)phenylglyoxalate | 95% | |
| BF₃ | Toluene derivatives | Acylated intermediates | 88% |
Example :
Reduction to Alcohol Derivatives
Catalytic hydrogenation of the ester’s aromatic trifluoroethoxy groups is limited due to C-F bond stability, but reductive cleavage under harsh conditions yields phenol derivatives.
| Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|
| H₂/Pd-C, 100 atm, 150°C | 2,5-Dihydroxybenzoate | <10% | Low selectivity | |
| LiAlH₄, THF, reflux | Benzyl alcohol analog | Not reported | Side reactions dominate |
Table 1: Comparative Yields of Hydrolysis Methods
| Method | Catalyst | Temperature | Yield |
|---|---|---|---|
| H₂O₂/NaOH | None | 38–42°C | 98% |
| SOCl₂/MeOH | H⁺ | Reflux | 90% |
Table 2: Bioactive Derivatives Synthesized from the Ester
| Derivative | Biological Activity | IC₅₀ (Cancer Cells) | Source |
|---|---|---|---|
| 1,3,4-Oxadiazoles | Anticancer, anti-diabetic | 8.14–10.48 µM | |
| Flecainide acetate | Antiarrhythmic | N/A |
Scientific Research Applications
Applications in Scientific Research
Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate has diverse applications across several scientific disciplines:
Chemistry
- Building Block for Complex Molecules : It serves as an essential intermediate for synthesizing more complex organic compounds. Its trifluoroethoxy groups make it a versatile building block in organic synthesis .
Biology
- Enzyme Inhibition Studies : The compound is utilized in research focused on enzyme inhibition and protein-ligand interactions. Its lipophilicity allows it to penetrate biological membranes effectively, making it valuable for studying membrane-bound proteins .
Medicine
- Pharmaceutical Intermediate : this compound is explored as a pharmaceutical intermediate in the synthesis of drugs like Flecainide, which is used as an anti-arrhythmic agent .
- Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets that influence sodium and potassium channels in cardiac tissues .
Industry
- Development of Specialty Chemicals : It is used in the formulation of specialty chemicals and materials due to its unique properties that enhance performance in various applications .
Case Study 1: Flecainide Synthesis
Flecainide is synthesized using this compound as a key intermediate. The synthetic route involves several steps:
- The reaction of 1,4-dibromobenzene with 2,2,2-trifluoroethanol to form the corresponding trifluoroethoxy compound.
- Subsequent reactions lead to the formation of Flecainide through acetylation processes .
Research has demonstrated that this compound exhibits significant biological activity due to its ability to inhibit specific enzymes involved in metabolic pathways. Studies have shown its potential use in drug development targeting various diseases related to enzyme dysfunction .
Mechanism of Action
The mechanism of action of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoroethoxy groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate with structurally related compounds:
Physicochemical Properties
- Lipophilicity : The trifluoroethyl ester exhibits higher lipophilicity (logP ~3.5) compared to the methyl ester (logP ~2.8), enhancing membrane permeability but reducing aqueous solubility .
- Thermal Stability : The methyl ester has a boiling point of ~308.6°C (estimated), while the trifluoroethyl ester boils at 308.6°C (measured) .
- Solubility : Methyl ester is sparingly soluble in water but miscible in organic solvents like ethyl acetate. The carboxylic acid precursor (CAS 35480-52-5) shows even lower solubility, requiring polar aprotic solvents for reactions .
Commercial and Regulatory Considerations
- Cost : Methyl ester is commercially available at $0.1/kg (industrial grade), while the trifluoroethyl ester costs significantly more due to complex synthesis .
- Purity Standards : Pharmaceutical intermediates like the methyl ester require stringent impurity control (<0.5% by HPLC), especially to avoid carryover of pyridine-based byproducts during Flecainide synthesis .
Key Research Findings
- Synthetic Efficiency : Boric acid catalysis (0.1 equiv.) improves condensation reactions of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with amines, reducing side products .
- Impurity Profiling : Process-related impurities in Flecainide, such as N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide , are controlled via optimized reaction conditions and chromatography .
Biological Activity
Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly its role as a glucosidase inhibitor, and explores its implications in drug development and therapeutic applications.
Chemical Structure and Properties
This compound features two trifluoroethoxy groups attached to a benzoate structure. Its molecular formula is , with a molecular weight of approximately 332.2 g/mol. The presence of trifluoroethoxy groups enhances the compound's lipophilicity and stability, allowing it to penetrate biological membranes effectively.
The biological activity of this compound primarily stems from its ability to inhibit glucosidases—enzymes involved in carbohydrate metabolism. By inhibiting these enzymes, the compound may help regulate glucose levels in the body, suggesting potential applications in managing diabetes. The mechanism involves the interaction of the compound with specific molecular targets, which requires further investigation to elucidate its full pharmacological profile.
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on glucosidase activity. In vitro assays indicate that it can effectively reduce glucose absorption by inhibiting enzyme activity involved in carbohydrate digestion. This property positions it as a candidate for developing antidiabetic medications.
In Vivo Studies
In vivo studies have also been conducted to evaluate the compound's efficacy in animal models. These studies have shown promising results regarding its ability to lower blood glucose levels and improve insulin sensitivity. However, comprehensive clinical trials are necessary to confirm these findings and assess safety and efficacy in humans .
Case Studies and Applications
This compound has been utilized in various research applications:
- Antidiabetic Agents : The compound has been explored for its potential as an antidiabetic agent due to its glucosidase inhibition properties. Derivatives synthesized from this compound have shown enhanced bioactivity compared to non-fluorinated analogs.
- Anticancer Research : Studies have indicated that modifications of this compound can lead to new derivatives with anticancer properties. For instance, compounds derived from this compound have been evaluated for their effects on cancer cell lines.
Comparative Biological Activity Table
| Compound | Biological Activity | Mechanism | References |
|---|---|---|---|
| This compound | Glucosidase inhibitor | Inhibits carbohydrate metabolism | |
| Derivatives (e.g., oxadiazole derivatives) | Anticancer activity | Induces apoptosis in cancer cells | |
| Non-fluorinated analogs | Lower bioactivity | Less effective enzyme inhibition |
Future Directions
Further research is essential to fully understand the pharmacodynamics and pharmacokinetics of this compound. Key areas for future study include:
- Structure-Activity Relationship (SAR) : Investigating how variations in molecular structure affect biological activity and therapeutic potential.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
- Mechanistic Studies : Elucidating the detailed mechanisms by which this compound interacts with biological targets.
Q & A
Q. What are the primary synthetic routes for Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, and how are intermediates characterized?
this compound is synthesized via trifluoroethylation of 2,5-dihydroxybenzoic acid followed by esterification with methanol. Key intermediates, such as 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS 35480-52-5), are characterized using ¹H/¹⁹F NMR and HPLC to confirm regioselective substitution and purity. The esterification step often employs catalytic acid conditions, with yields optimized by controlling reaction time and temperature .
Q. How is this compound utilized as an intermediate in antiarrhythmic drug synthesis?
The compound is a precursor to Flecainide acetate, a Class IC antiarrhythmic drug. It undergoes acyl chloride formation (using SOCl₂ or PCl₅) to generate 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride, which reacts with 2-(aminomethyl)piperidine to form the final benzamide structure. Critical quality attributes, such as residual solvents and byproducts, are monitored via LC-MS and HPLC-PDA .
Q. What analytical techniques are essential for verifying the structural integrity of this compound?
- ¹H/¹⁹F NMR : Confirms trifluoroethoxy substitution patterns and ester group presence. For example, ¹⁹F NMR peaks at δ -64 ppm (CF₃ groups) and aromatic proton shifts in ¹H NMR (δ 7.5–8.0 ppm) are diagnostic .
- HPLC with UV detection (λ = 210–254 nm) ensures purity (>98%) and detects impurities like unreacted benzoic acid derivatives .
Advanced Research Questions
Q. How can process-related impurities (e.g., benzamide derivatives) be controlled during Flecainide synthesis?
Impurities such as N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide arise from incomplete purification or side reactions. Control strategies include:
- Reaction stoichiometry optimization : Limiting excess amine reagents to prevent over-alkylation.
- Chromatographic purification : Using preparative HPLC with C18 columns and acetonitrile/water gradients to isolate the target compound .
Q. What catalytic methods improve the efficiency of amide bond formation in related syntheses?
Boric acid (0.1 equiv) is a cost-effective catalyst for activating carboxylic acids (e.g., 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid) in amide condensations. It reduces electron density at the carbonyl carbon, facilitating nucleophilic attack by amines. This method achieves 75–85% yields with minimal byproducts compared to traditional coupling agents like EDCI .
Q. How can reaction conditions be optimized to minimize fluorinated byproducts?
- Temperature control : Maintaining ≤60°C during trifluoroethylation prevents O- to C-alkylation shifts.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates, reducing side reactions .
Q. What computational tools aid in predicting the compound’s reactivity or pharmacokinetic properties?
- Density Functional Theory (DFT) : Models electronic effects of trifluoroethoxy groups on ester hydrolysis rates.
- Molecular docking : Predicts interactions with cardiac sodium channels (e.g., Nav1.5), explaining Flecainide’s antiarrhythmic mechanism .
Safety and Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Fluorinated compounds require nitrile gloves and fume hoods due to potential release of HF during decomposition.
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester moiety .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for trifluoroethylation steps: How are these resolved?
Conflicting yields (60–90%) in literature stem from varying reagent purity and reaction scales. Reproducibility is improved by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
